![molecular formula C12H16ClNO4S2 B2494612 1-((3-Chlorophenyl)sulfonyl)-4-(methylsulfonyl)piperidine CAS No. 1448051-33-9](/img/structure/B2494612.png)
1-((3-Chlorophenyl)sulfonyl)-4-(methylsulfonyl)piperidine
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Overview
Description
Synthesis Analysis
The synthesis of 1-((3-Chlorophenyl)sulfonyl)-4-(methylsulfonyl)piperidine involves complex chemical reactions, typically starting from piperidine derivatives and chlorophenylsulfonyl chlorides as key starting materials. These processes often use various solvents and bases to facilitate the reactions, with the final products being characterized by spectroscopic techniques such as 1H-NMR, IR, and X-ray crystallography to confirm their structures (Girish et al., 2008).
Molecular Structure Analysis
The molecular structure of compounds related to 1-((3-Chlorophenyl)sulfonyl)-4-(methylsulfonyl)piperidine has been extensively studied using X-ray crystallography. These studies reveal that the piperidine ring often adopts a chair conformation, and the geometry around the sulfur atom is typically tetrahedral, indicating a stable configuration that might contribute to its reactivity and interaction with other molecules (Girish et al., 2008).
Chemical Reactions and Properties
The chemical reactions involving 1-((3-Chlorophenyl)sulfonyl)-4-(methylsulfonyl)piperidine derivatives are diverse, including reactions with various nucleophiles and electrophiles that lead to a wide range of products with potential biological activities. These reactions are often influenced by the nature of substituents on the benzhydryl and sulfonamide rings, which can significantly affect the compound's reactivity and interaction with biological targets (Vinaya et al., 2009).
Physical Properties Analysis
The physical properties of 1-((3-Chlorophenyl)sulfonyl)-4-(methylsulfonyl)piperidine and its derivatives, such as solubility, melting point, and crystalline structure, are crucial for their application in various fields. These properties are determined by the compound's molecular structure and can be studied using techniques like differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA), although specific studies on these properties were not identified in the literature reviewed.
Chemical Properties Analysis
The chemical properties of 1-((3-Chlorophenyl)sulfonyl)-4-(methylsulfonyl)piperidine derivatives, including their reactivity, stability, and interaction with other chemical entities, are essential for understanding their potential applications. These properties are influenced by the compound's electronic structure, which can be studied using computational methods like density functional theory (DFT) to predict reactivity and interaction sites within the molecule. Studies have explored these aspects through synthesis and biological activity evaluations, indicating the compound's potential in various applications (Karaman et al., 2016).
Scientific Research Applications
Synthesis and Structural Analysis
The synthesis of derivatives similar to 1-((3-Chlorophenyl)sulfonyl)-4-(methylsulfonyl)piperidine involves reactions like N-sulfonation with sulfonyl chlorides and treatment with substituted benzhydryl chlorides, indicating a versatile approach for generating antimicrobial agents. For instance, certain derivatives have shown potent antimicrobial activities against bacterial and fungal pathogens of tomato plants, highlighting the influence of substitutions on the benzhydryl and sulfonamide rings on antibacterial activity (Vinaya et al., 2009). Furthermore, crystal structure analysis of related compounds reveals the piperidine ring in a chair conformation and the geometry around the sulfur atom, offering insights into their chemical stability and potential reactivity (Girish et al., 2008).
Biological Activities and Potential Applications
Derivatives of 1-((3-Chlorophenyl)sulfonyl)-4-(methylsulfonyl)piperidine exhibit a range of biological activities. These compounds have been evaluated for antimicrobial, antioxidant, and anticholinesterase activities, demonstrating potential as therapeutic agents. For example, certain sulfonyl hydrazone scaffolds containing piperidine derivatives were synthesized and showed significant antioxidant capacity and anticholinesterase activity, which could be beneficial in treating oxidative stress-related diseases and neurodegenerative disorders, respectively (Karaman et al., 2016).
Another study focused on synthesizing N-substituted acetamide derivatives bearing the piperidine nucleus, aiming to explore their antibacterial potential. These compounds demonstrated moderate inhibitory effects against various bacterial strains, indicating their utility in developing new antimicrobial agents (Iqbal et al., 2017).
Mechanism of Action
Future Directions
properties
IUPAC Name |
1-(3-chlorophenyl)sulfonyl-4-methylsulfonylpiperidine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16ClNO4S2/c1-19(15,16)11-5-7-14(8-6-11)20(17,18)12-4-2-3-10(13)9-12/h2-4,9,11H,5-8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LDKWRWFIFPVQTO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1CCN(CC1)S(=O)(=O)C2=CC(=CC=C2)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16ClNO4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-((3-Chlorophenyl)sulfonyl)-4-(methylsulfonyl)piperidine |
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